molecular formula C8H14O4 B2717053 2-Methoxy-2-(oxan-3-yl)acetic acid CAS No. 1598212-47-5

2-Methoxy-2-(oxan-3-yl)acetic acid

Cat. No. B2717053
CAS RN: 1598212-47-5
M. Wt: 174.196
InChI Key: LDPJHBQQZAVYLA-UHFFFAOYSA-N
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Description

“2-Methoxy-2-(oxan-3-yl)acetic acid” is a chemical compound with the CAS Number: 2273669-71-7 . It has a molecular weight of 174.2 . The IUPAC name for this compound is 2-((tetrahydro-2H-pyran-3-yl)methoxy)acetic acid . It is available in two physical forms: powder and oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14O4/c9-8(10)6-12-5-7-2-1-3-11-4-7/h7H,1-6H2,(H,9,10) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 174.2 . It is available in two physical forms: powder and oil . .

Scientific Research Applications

Synthesis and Chemical Applications

2-Methoxy-2-(oxan-3-yl)acetic acid is involved in chemical synthesis processes, showing the breadth of its application in creating novel compounds. For instance, it's utilized in the synthesis of 2-Methoxyimino-2-furylacetic acid through a process that includes aldol condensation, oxidation, and oximation, highlighting its role in producing intermediates for further chemical reactions and potential pharmaceutical applications (Liu Zuo-zhou, 2007).

Applications in Fluorescence and Labeling

The derivative 6-Methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, exemplifies the fluorescent application capabilities, offering strong fluorescence across a wide pH range. This property makes it suitable for biomedical analysis, acting as a fluorescent labeling reagent for carboxylic acids, demonstrating its potential in enhancing the detection and analysis of biochemical substances (Junzo Hirano et al., 2004).

Role in Oxidative Coupling Reactions

The substance finds its use in oxidative coupling reactions, where it contributes to the synthesis of methoxyaryl-substituted 1,4-benzoquinones. This process, catalyzed by a Pd(OAc)2/heteropoly acid redox system, underscores its utility in the creation of complex organic molecules, indicating its relevance in the synthesis of compounds with potential pharmacological activities (R. A. D. Oliveira et al., 2002).

Environmental and Safety Assessments

Additionally, its derivatives have been evaluated for safety in applications such as food contact materials. For example, the assessment of perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt for use in the manufacture of fluoropolymers underlines the importance of understanding the environmental and health implications of chemical compounds used in industrial applications (Flavourings, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Mechanism of Action

Target of Action

The primary targets of 2-Methoxy-2-(oxan-3-yl)acetic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The mode of action of This compound As research progresses, more information about how this compound interacts with its targets will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound are currently under investigation. As research progresses, we will gain a better understanding of the results of this compound’s action .

properties

IUPAC Name

2-methoxy-2-(oxan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-7(8(9)10)6-3-2-4-12-5-6/h6-7H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPJHBQQZAVYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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